

Molecular weight and formula of 5-Chloro-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-2-hydroxybenzophenone

Cat. No.: B104029

[Get Quote](#)

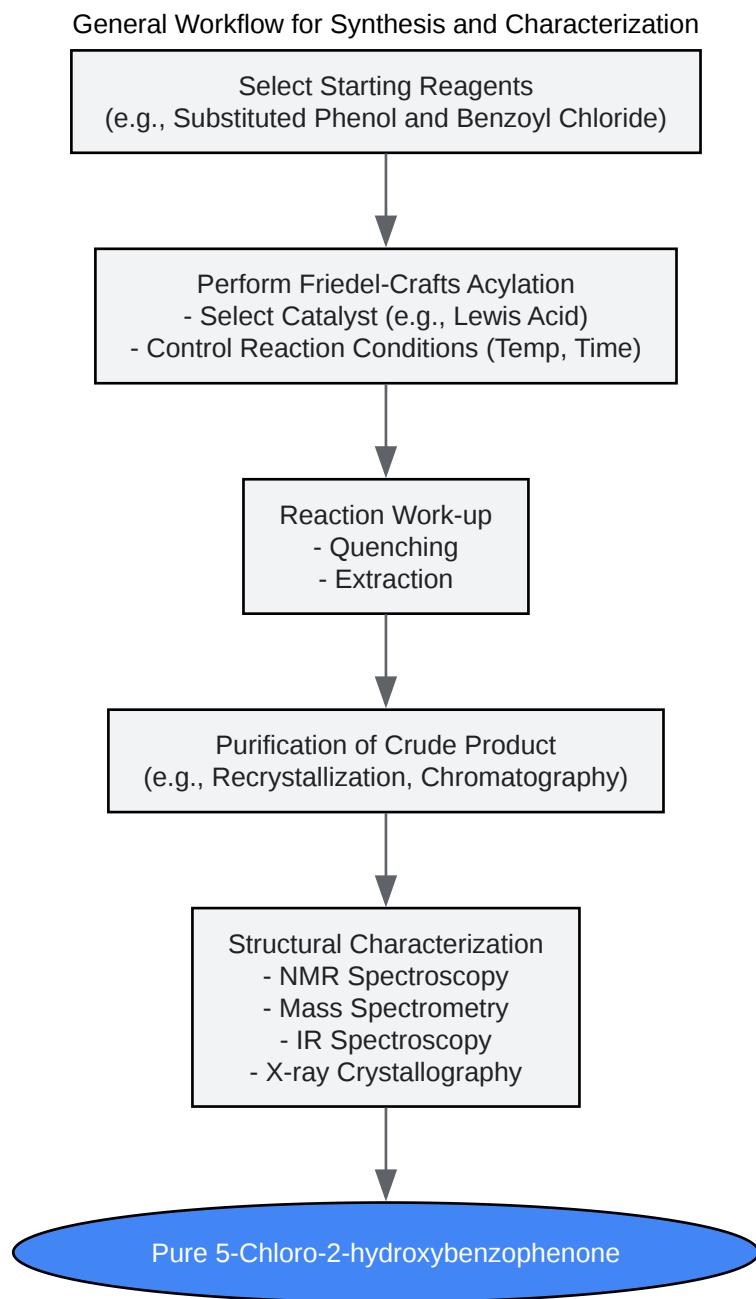
An In-Depth Technical Guide to 5-Chloro-2-hydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **5-Chloro-2-hydroxybenzophenone**, an organic compound with applications in chemical synthesis and potential biological activities. The document details its molecular characteristics and summarizes available information regarding its synthesis and biological context, with a focus on data relevant to research and development.

Core Molecular and Physical Properties

5-Chloro-2-hydroxybenzophenone, also known as Benzophenone-7, is a substituted benzophenone. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.


Property	Value
Molecular Formula	C ₁₃ H ₉ ClO ₂
Molecular Weight	232.66 g/mol
CAS Number	85-19-8
Appearance	Yellow crystalline powder
Melting Point	96-98 °C
Solubility	Insoluble in water
SMILES	C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)O
InChI Key	OMWSZDODENFLSV-UHFFFAOYSA-N

Synthesis and Structural Analysis

While various methods exist for the synthesis of benzophenone derivatives, a common approach involves the Friedel-Crafts acylation. For instance, a related compound, 4-Chloro,4'-Hydroxybenzophenone, is synthesized through the reaction of phenol with p-chlorobenzoylchloride in the presence of a solid acid catalyst like K-10 clay supported iron chloride.^[1] The reaction progress can be monitored by HPLC to optimize for yield.^[1]

The precise molecular geometry of **5-Chloro-2-hydroxybenzophenone** has been elucidated through X-ray crystallography. The analysis reveals that the two aromatic rings are inclined at an angle of 57.02(3)°. The crystal structure is stabilized by an intramolecular O—H···O hydrogen bond, as well as C—H···O, C—H···π, and π—π interactions.^[2] These structural details are crucial for understanding the molecule's reactivity and its potential interactions with biological targets.

Below is a logical workflow for a typical synthesis and characterization process for a benzophenone derivative, based on common laboratory practices.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and characterization of benzophenone derivatives.

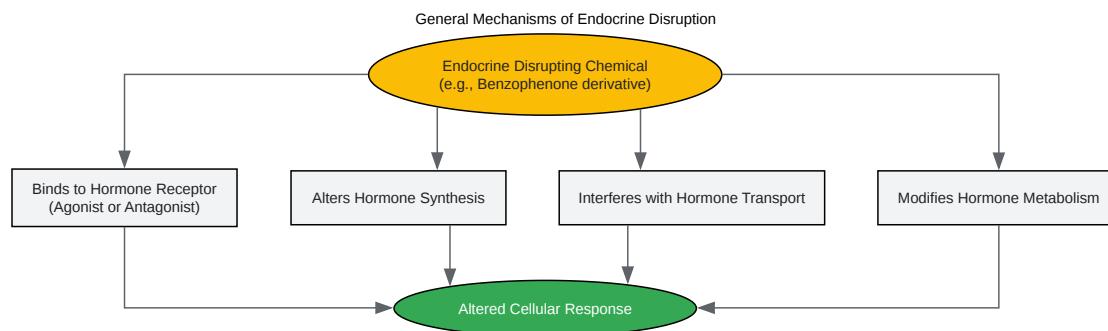
Potential Biological Activities and Applications

5-Chloro-2-hydroxybenzophenone is recognized as an intermediate in the synthesis of active pharmaceutical ingredients and dyes.^[3] While comprehensive biological studies on this specific molecule are not abundant in publicly available literature, the broader class of benzophenones has been investigated for various biological effects. It is important to note that the following activities are associated with benzophenone derivatives and may not all be directly applicable to **5-Chloro-2-hydroxybenzophenone** without specific experimental validation.

Antimicrobial and Anti-inflammatory Potential

Derivatives of benzophenones have been explored for their antimicrobial and anti-inflammatory properties. For example, studies on other benzophenone derivatives have demonstrated their potential to inhibit inflammatory mediators.^[4] Similarly, compounds containing a 5-chloro-2-hydroxybenzaldehyde scaffold, a structure closely related to the title compound, have been synthesized and evaluated for their in vitro activity against various bacteria and mycobacteria.^[5]

The general mechanism of action for many antibacterial agents involves the disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with DNA replication.^{[6][7]} A potential experimental workflow to screen for such activity is outlined below.


[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing the antibacterial potential of a test compound.

Endocrine Disruption

Certain UV filters, including some benzophenones, are under investigation as potential endocrine-disrupting chemicals (EDCs). EDCs can interfere with the body's hormonal systems in several ways, such as by mimicking natural hormones, blocking hormone receptors, or altering hormone production and metabolism.^{[8][9]} The mechanisms of endocrine disruption are complex and can involve interactions with various nuclear and membrane-bound receptors.^{[9][10]}

The diagram below illustrates the general mechanisms by which an endocrine disruptor might interfere with hormonal signaling.

[Click to download full resolution via product page](#)

Caption: Potential pathways of interference by endocrine-disrupting chemicals.

Experimental Protocols

Detailed experimental protocols for the biological activities of **5-Chloro-2-hydroxybenzophenone** are not readily available in peer-reviewed literature. However, to provide a practical example for researchers, the following is a representative protocol for an *in vivo* anti-inflammatory assay, adapted from studies on other benzophenone derivatives.^[4] This protocol is for a related compound and would require optimization and validation for **5-Chloro-2-hydroxybenzophenone**.

Representative In Vivo Anti-inflammatory Assay: Croton Oil-Induced Ear Edema

- Objective: To evaluate the potential of a test compound to reduce acute inflammation in a mouse model.
- Animal Model: Male Swiss mice (25-30 g).
- Materials:
 - Test compound (**5-Chloro-2-hydroxybenzophenone**) dissolved in an appropriate vehicle (e.g., acetone).
 - Croton oil (irritant).
 - Dexamethasone (positive control).
 - Vehicle (negative control).
 - Micrometer caliper.
 - Ear punch.
- Procedure:
 - Divide mice into groups (n=6-8 per group): Vehicle control, positive control (dexamethasone), and test compound groups at various doses.
 - Topically apply the vehicle, dexamethasone, or test compound solution to the inner surface of the right ear of each mouse.
 - After a predetermined time (e.g., 30 minutes), apply a solution of croton oil in the same vehicle to the same ear to induce inflammation.
 - After a set period (e.g., 4-6 hours), measure the thickness of both the right (treated) and left (untreated) ears using a micrometer caliper.
 - The edema is calculated as the difference in thickness between the right and left ears.
 - In some protocols, after measuring thickness, a standardized section of the ear is removed with an ear punch and weighed. The difference in weight between the right and

left ear punches provides another measure of edema.

- Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
- Data Analysis: Use statistical methods such as ANOVA followed by a post-hoc test to determine the significance of the results.

Conclusion

5-Chloro-2-hydroxybenzophenone is a well-characterized compound with established physical and chemical properties. Its primary current application appears to be as a synthetic intermediate. While direct and extensive research into its specific biological activities is limited, the broader family of benzophenones presents intriguing possibilities in areas such as anti-inflammatory and antimicrobial research. However, the potential for endocrine-disrupting effects warrants careful consideration and further investigation. The protocols and workflows presented here serve as a guide for researchers and drug development professionals to explore the potential of this and related compounds. Future studies are necessary to fully elucidate the biological activity profile and any potential therapeutic applications of **5-Chloro-2-hydroxybenzophenone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijraset.com [ijraset.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-chloro-2-hydroxybenzophenone | 85-19-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Review on the Antibacterial Mechanism of Plant-Derived Compounds against Multidrug-Resistant Bacteria (MDR) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. environmentalhealth.ucdavis.edu [environmentalhealth.ucdavis.edu]
- 9. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Molecular weight and formula of 5-Chloro-2-hydroxybenzophenone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104029#molecular-weight-and-formula-of-5-chloro-2-hydroxybenzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com